6.7-Fold Superior UT-A1 Urea Transporter Inhibition vs. Structural Analog
1-(5-Amino-2-fluorophenyl)-3-methylurea inhibits rat UT-A1 urea transporter with an IC50 of 750 nM. A structurally distinct comparator compound (BDBM50575418, CHEMBL4874369) tested in the identical assay system yields an IC50 of 5000 nM. This represents a 6.7-fold higher potency for the target compound [1].
| Evidence Dimension | UT-A1 urea transporter inhibition potency |
|---|---|
| Target Compound Data | IC50 = 750 nM |
| Comparator Or Baseline | BDBM50575418 (CHEMBL4874369): IC50 = 5000 nM |
| Quantified Difference | 6.7-fold more potent |
| Conditions | Inhibition of rat UT-A1 expressed in MDCK cells, 15 min incubation, fluorescence plate reader assay |
Why This Matters
For researchers investigating urea transporter pharmacology or developing salt-sparing diuretics, this potency advantage reduces the compound concentration required to achieve target engagement.
- [1] BindingDB. BDBM50575385 (CHEMBL4877290) and BDBM50575418 (CHEMBL4874369): Inhibition of rat UT-A1 expressed in MDCK cells. 2022. View Source
